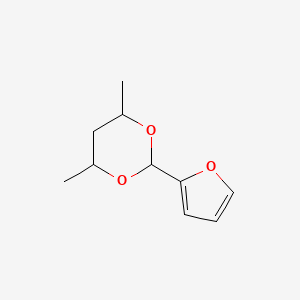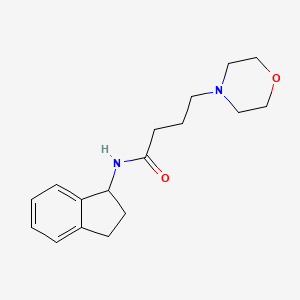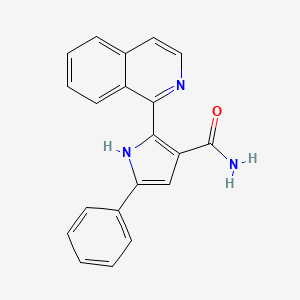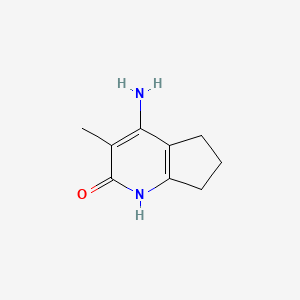
4,4'-Oxybis(2,6-di-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Oxybis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant known for its high performance in stabilizing polymers. This compound is particularly effective in preventing the oxidative degradation of carbon-chain polymers such as polypropylene and isoprene rubber .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(2,6-di-tert-butylphenol) typically involves the oxidative coupling of 2,6-di-tert-butylphenol. One common method is the base oxidative dehydrogenation of hydroquinone with 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone . Another approach involves the use of a heterogeneous catalytic system, which provides high catalytic activity and results in a high-purity product .
Industrial Production Methods
Industrial production of 4,4’-Oxybis(2,6-di-tert-butylphenol) often employs the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Oxybis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone.
Reduction: The oxidized form can be reduced back to the original bisphenol.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for oxidative coupling.
Reduction: Reducing agents such as sodium borohydride can be used to revert the oxidized form back to the bisphenol.
Major Products
Oxidation: 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone.
Reduction: The original 4,4’-Oxybis(2,6-di-tert-butylphenol).
Wissenschaftliche Forschungsanwendungen
4,4’-Oxybis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers such as polypropylene and isoprene rubber.
Biology: Investigated for its potential in protecting biological systems from oxidative stress.
Medicine: Explored for its antioxidant properties in preventing oxidative damage in medical polymers.
Industry: Widely used in the stabilization of fuels, oils, and various plastics.
Wirkmechanismus
The antioxidant mechanism of 4,4’-Oxybis(2,6-di-tert-butylphenol) involves the scavenging of peroxy radicals (ROO•) and the transformation into 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone . This oxidized form can then be reduced back to the original bisphenol, creating a cyclic process that continues until the stabilizer is exhausted . This cyclic transformation ensures high antioxidant activity and prolongs the lifespan of the stabilized materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: A precursor to more complex antioxidants.
2,4-Di-tert-butylphenol: Another phenolic antioxidant with similar properties.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used in biolubricants for its oxidative stability.
Uniqueness
4,4’-Oxybis(2,6-di-tert-butylphenol) stands out due to its high performance in stabilizing a wide range of polymers and its ability to undergo cyclic transformations, which enhances its antioxidant efficiency . Its sterically hindered structure also provides superior protection against oxidative degradation compared to other phenolic antioxidants .
Eigenschaften
CAS-Nummer |
6029-98-7 |
|---|---|
Molekularformel |
C28H42O3 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C28H42O3/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI-Schlüssel |
YAANQTVLZABMDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


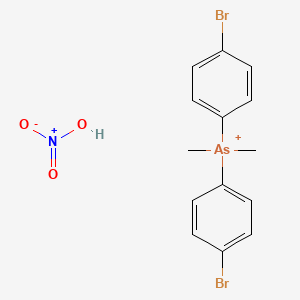
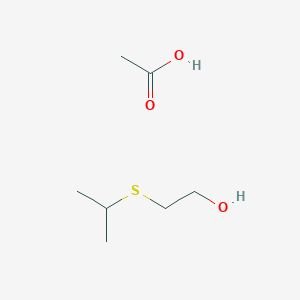
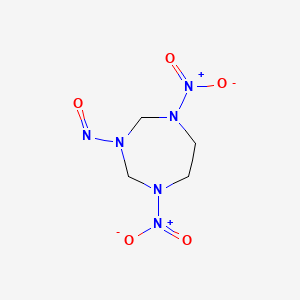


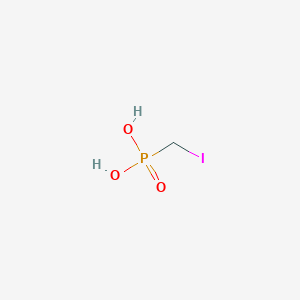
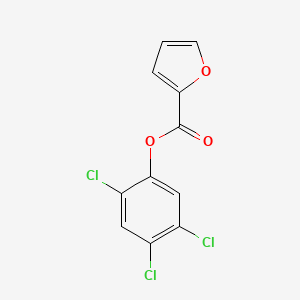

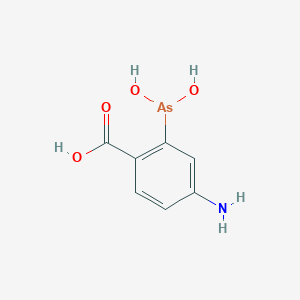
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
